molecular formula C11H11FO2 B15052933 8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one

8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B15052933
M. Wt: 194.20 g/mol
InChI Key: FGFSGKBHYSKJLM-UHFFFAOYSA-N
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Description

8-Fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a halogenated benzoxepin derivative featuring a seven-membered oxepine ring fused to a benzene core. Its structure includes a fluorine atom at the 8-position and a methyl group at the 7-position, which synergistically modulate its electronic, steric, and pharmacokinetic properties. Benzoxepins are studied for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, making this compound a candidate for medicinal chemistry exploration.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

8-fluoro-7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C11H11FO2/c1-7-5-8-10(13)3-2-4-14-11(8)6-9(7)12/h5-6H,2-4H2,1H3

InChI Key

FGFSGKBHYSKJLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)OCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a fluoro and methyl group can undergo cyclization in the presence of a suitable catalyst to form the benzoxepine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen atoms, such as fluorine, can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxepin Derivatives

Compound Name Substituents Biological Activity Unique Features Key References
8-Fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one 8-F, 7-CH₃ Not extensively studied (discontinued) Dual substituents balance lipophilicity (methyl) and electronic effects (F); potential for enhanced blood-brain barrier penetration.
7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one 7-F Antibacterial, anticancer (preliminary) Fluorine enhances metabolic stability; lacks methyl group, reducing steric hindrance.
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one 7-CH₃ Anticancer, anti-inflammatory Methyl group increases lipophilicity, improving membrane permeability but may reduce solubility.
7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one 7-Cl, 8-F Antibacterial, kinase inhibition Larger Cl atom increases steric bulk; dual halogens may enhance target binding via halogen bonding.
9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one 9-Cl, 8-F Neuroprotective (modulates microglial polarization) Halogen positioning alters ring electronics; potential for CNS applications.
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one 8-Br Antidepressant intermediate (pharmaceutical synthesis) Bromine’s size and polarizability enhance binding affinity in certain receptors.
9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one 8-OH, 9-F Anti-neuroinflammatory Hydroxyl group enables hydrogen bonding; fluorine stabilizes the ring system.

Key Observations

Substituent Effects: Fluorine: Enhances metabolic stability and electron-withdrawing effects, improving binding to electron-rich biological targets (e.g., enzymes or receptors) . Halogen Positioning: 7- vs. 8-position substitutions alter steric and electronic interactions. For example, 7-Cl-8-F derivatives show stronger kinase inhibition than mono-halogenated analogs .

Biological Activity Trends :

  • Anti-inflammatory/Anticancer : Methyl and halogenated derivatives (e.g., 7-CH₃, 7-Cl-8-F) exhibit enhanced activity due to optimized lipophilicity and target engagement .
  • Neuroprotection : Fluorine and hydroxyl combinations (e.g., 9-F-8-OH) show promise in modulating neuroinflammatory pathways .

Synthetic Challenges :

  • Multi-step synthesis is common, requiring regioselective halogenation (e.g., AlCl₃-mediated cyclopropane ring-opening or copper-catalyzed fluorination ).
  • Purification via column chromatography or recrystallization is critical for isolating intermediates .

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